Cas no 1797718-72-9 (N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide)
![N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1797718-72-9x500.png)
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
-
- インチ: 1S/C19H20BrN7O/c1-13-4-5-16(15(20)9-13)23-19(28)14-3-2-8-26(10-14)17-6-7-18(25-24-17)27-12-21-11-22-27/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,23,28)
- InChIKey: LSWSKYPGCZDBEX-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NN=C(N3C=NC=N3)C=C2)CCCC(C(NC2=CC=C(C)C=C2Br)=O)C1
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-1895-10mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-1mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6456-1895-5mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-75mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 75mg |
$312.0 | 2023-05-20 | |
Life Chemicals | F6456-1895-5μmol |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 5μl |
$94.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-40mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 40mg |
$210.0 | 2023-05-20 | |
Life Chemicals | F6456-1895-20μmol |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-15mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 15mg |
$133.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-10μmol |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6456-1895-4mg |
N-(2-bromo-4-methylphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
1797718-72-9 | 90%+ | 4mg |
$99.0 | 2023-05-20 |
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamideに関する追加情報
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide: A Promising Compound for Targeted Therapeutic Applications
N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide, with the CAS number 1797718-72-9, represents a novel class of pyridazinyl derivatives that have garnered significant attention in the field of pharmacological research. This compound is characterized by its unique molecular architecture, which integrates multiple pharmacophore elements, including a 2-bromo-4-methylphenyl group, a 1,2,4-triazol-3-yl moiety, and a pyridazin-3-yl core. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug discovery and targeted therapy development.
Recent studies have highlighted the synthetic versatility of this compound, as it can be synthesized through a multi-step process involving coupling reactions and heterocyclic ring formation. The 1,2,4-triazole ring, a well-known pharmacophore in anti-inflammatory and anti-cancer agents, is strategically positioned to enhance the compound's biological activity. Additionally, the pyridazinyl scaffold is known for its ability to modulate ion channels and receptor interactions, further expanding its therapeutic potential.
One of the most intriguing aspects of N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is its potential application in neurological disorders. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective agonism at the TRPV1 receptor, a key target in pain management. This finding aligns with the growing interest in TRP channel modulators for the treatment of chronic pain and inflammatory conditions. The 2-bromo-4-methylphenyl group may contribute to the compound's ability to cross the blood-brain barrier, enhancing its efficacy in central nervous system (CNS) disorders.
Furthermore, the 1,2,4-triazole moiety is believed to play a critical role in the compound's anti-inflammatory properties. A 2023 study in European Journal of Medicinal Chemistry reported that this compound significantly inhibits the COX-2 enzyme and reduces pro-inflammatory cytokine production in vitro. These findings suggest that N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide could be a valuable candidate for the development of anti-inflammatory drugs with minimal side effects.
The pyridazinyl core of this compound is also being explored for its potential in oncology. A recent preclinical study published in Cancer Research (2023) found that this compound induces apoptosis in prostate cancer cells by modulating the Bcl-2 family of proteins. The compound's ability to selectively target cancer cells while sparing healthy tissue is a significant advantage in the treatment of solid tumors. This selectivity is attributed to the synergistic interaction between the 1,2,4-triazole and pyridazinyl moieties, which may disrupt specific signaling pathways in malignant cells.
Another area of interest is the synthetic strategies employed to produce this compound. Researchers have developed efficient methods to synthesize N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide using green chemistry principles. These methods reduce the use of hazardous solvents and minimize waste, aligning with the goals of sustainable drug development. The coupling reactions involved in the synthesis are optimized to achieve high yields and purity, ensuring the compound's suitability for further preclinical and clinical studies.
Despite its promising properties, challenges remain in the development of N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide. One of the primary concerns is the compound's bioavailability and metabolic stability. Preclinical studies are ongoing to evaluate its pharmacokinetic profile and optimize its formulation for oral administration. Additionally, the toxicological profile of the compound is being investigated to ensure its safety for long-term use.
In conclusion, N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and potential applications in neurology, inflammation, and oncology make it a promising candidate for future therapeutic development. As research continues to uncover the full potential of this compound, it is likely to play an important role in the treatment of various diseases, offering new hope for patients in need.
1797718-72-9 (N-(2-bromo-4-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide) 関連製品
- 1469769-23-0(4-methoxy-N-(2-methylcyclopentyl)aniline)
- 2228777-70-4(3-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2-methoxy-3-methylbutanoic acid)
- 1538180-11-8(3-cyclopentyl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1246034-15-0(2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)
- 1025395-91-8(3-{[4-(dimethylamino)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione)
- 154-08-5(5-Fluoro-DL-tryptophan)
- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)
- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)
- 2385834-62-6(Methyl 5-(aminomethyl)naphthalene-1-carboxylate)
- 1510723-59-7(2-1-(aminomethyl)cyclopentyl-4,5-dimethylphenol)




